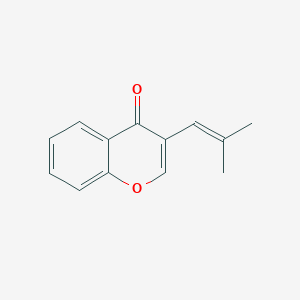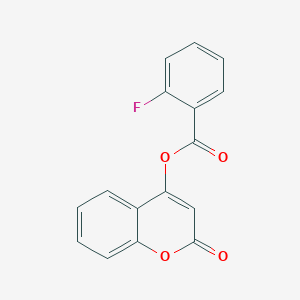![molecular formula C23H23NO3S B337589 N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE](/img/structure/B337589.png)
N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a benzamide core substituted with dimethylphenyl and methylphenylsulfonyl groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.
Acylation: The amino group can be acylated using an appropriate acyl chloride to form the benzamide core.
Substitution: The final step may involve the substitution of the dimethylphenyl group using Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug development, particularly for conditions where benzamide derivatives are effective.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE would depend on its specific biological target. Generally, benzamides can interact with various receptors or enzymes, modulating their activity. The sulfonyl and dimethylphenyl groups may enhance binding affinity or selectivity for certain molecular targets, influencing pathways involved in signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dimethylphenyl)benzamide: Lacks the sulfonyl group, potentially altering its chemical and biological properties.
N-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
N-(3,4-dimethylphenyl)-4-{[(4-chlorophenyl)sulfonyl]methyl}benzamide: Chlorine substitution may impact its chemical stability and biological activity.
Uniqueness
N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE is unique due to the specific combination of dimethylphenyl and methylphenylsulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Propriétés
Formule moléculaire |
C23H23NO3S |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide |
InChI |
InChI=1S/C23H23NO3S/c1-16-4-12-22(13-5-16)28(26,27)15-19-7-9-20(10-8-19)23(25)24-21-11-6-17(2)18(3)14-21/h4-14H,15H2,1-3H3,(H,24,25) |
Clé InChI |
WXNSMGZCYLCLQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


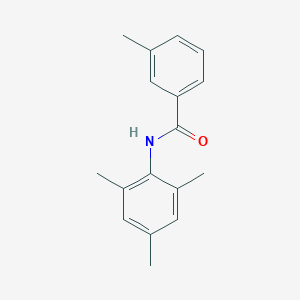
![3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide](/img/structure/B337508.png)

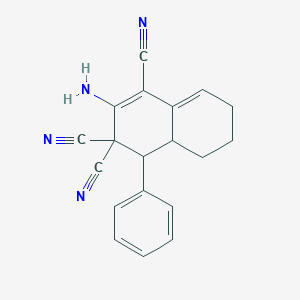
![1-[4-(Ethylsulfanyl)-6-methyl-1-phenyl-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone](/img/structure/B337519.png)
![methyl 17-(acetyloxy)-17-[(acetyloxy)acetyl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3-carboxylate](/img/structure/B337520.png)
![2,3-dihydro-1H-indeno[5,4-b][1]benzothiophene](/img/structure/B337521.png)
![2-[2-(1-Cyclohexen-1-yl)vinyl]-1-benzothien-3-yl dimethylcarbamate](/img/structure/B337523.png)
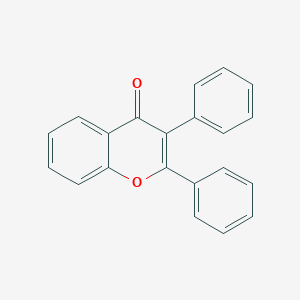
![2,2-dimethyl-3H-[1]benzothiolo[2,3-b]pyran-4-one](/img/structure/B337525.png)
![[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate](/img/structure/B337527.png)
![4a-butyl-2-[(2-fluorophenyl)(hydroxy)methylene]-1-hydroxy-2,3,4,4a-tetrahydro-9H-xanthen-9-one](/img/structure/B337529.png)
